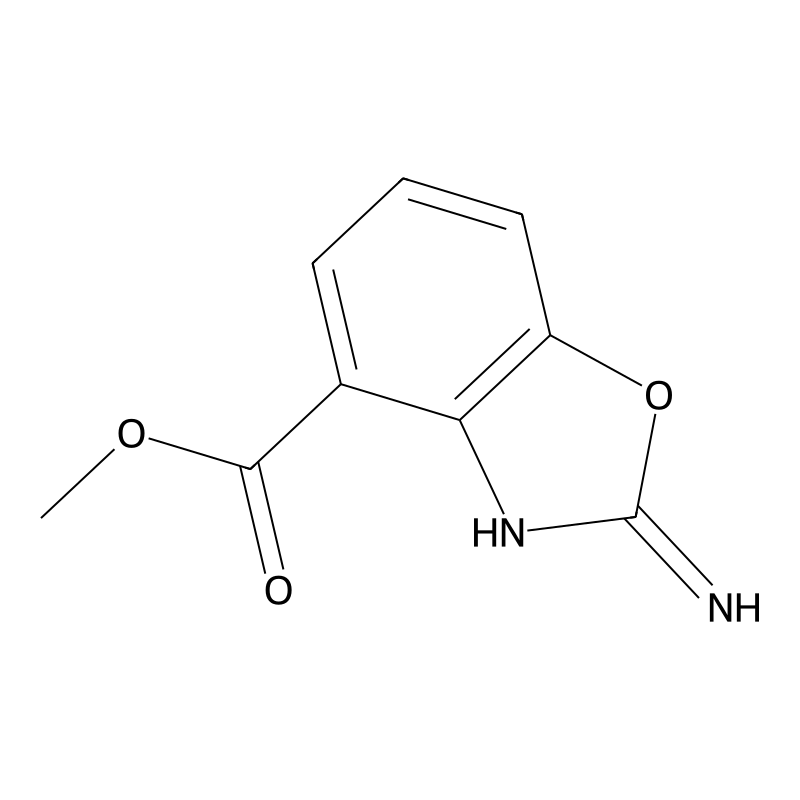

methyl 2-amino-1,3-benzoxazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Material Science and Organic Electronics

Specific Scientific Field: Material science investigates novel materials for electronic devices, sensors, and optoelectronics.

Application Summary: Methyl 2-aminobenzoxazole-4-carboxylate derivatives can be incorporated into organic semiconductors.

Experimental Procedures:Synthesis: Derivatives are synthesized and incorporated into thin films or devices.

Characterization: Researchers analyze their electrical properties, charge transport, and stability.

Semiconducting Behavior: Some derivatives exhibit semiconducting properties suitable for organic field-effect transistors (OFETs) or solar cells.

Device Performance: Researchers evaluate device performance (mobility, on/off ratio, etc.).

References:

- Soni, S., Sahiba, N., Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111

- Chilumula, N. R., Gudipati, R., Ampati, S., et al. (2010). Synthesis of some novel methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives as antimicrobial agents. International Journal of Chemical Research, 1(2), 1–6

- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases

Methyl 2-amino-1,3-benzoxazole-4-carboxylate is a heterocyclic compound belonging to the benzoxazole family, characterized by a benzoxazole ring fused with an amino group and a carboxylate group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The structure features a bicyclic arrangement that contributes to its pharmacological properties, making it a valuable target for research in drug discovery and development .

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The carboxylate group can be reduced to generate alcohol derivatives.

- Substitution Reactions: The amino group can engage in nucleophilic substitution to yield various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution.

This compound exhibits a range of biological activities, including:

- Antimicrobial: Potential effectiveness against various bacterial strains.

- Antifungal: Activity against fungal pathogens.

- Anticancer: Investigated for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory: Shows promise in reducing inflammation in biological systems.

These activities are attributed to the compound's ability to interact with various biological targets due to its planar bicyclic structure, which facilitates binding with receptors involved in these pathways .

The synthesis of methyl 2-amino-1,3-benzoxazole-4-carboxylate typically involves the condensation of 2-aminophenol with appropriate carboxylate precursors under basic conditions. The general synthetic route includes:

- Condensation Reaction: Mixing 2-aminophenol with methyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate.

- Cyclization: The reaction proceeds through the formation of an intermediate that cyclizes to form the benzoxazole ring.

- Optimization: Industrial methods may utilize continuous flow reactors and nanocatalysts to enhance yield and purity .

Methyl 2-amino-1,3-benzoxazole-4-carboxylate has several applications:

- Medicinal Chemistry: Used as a scaffold for developing new drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

- Material Science: Serves as a precursor for synthesizing novel materials with specific functional properties.

- Research Tool: Employed in biological studies to explore mechanisms of action related to its pharmacological effects .

Studies have shown that methyl 2-amino-1,3-benzoxazole-4-carboxylate interacts with various biological receptors and enzymes. Its unique structural features allow it to bind effectively to targets involved in cancer progression and microbial resistance. Research continues to investigate its potential synergistic effects when combined with other therapeutic agents, enhancing its efficacy against resistant strains of bacteria and cancer cells .

Several compounds share structural similarities with methyl 2-amino-1,3-benzoxazole-4-carboxylate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-amino-1,3-benzoxazole-5-carboxylate | Benzoxazole derivative | Exhibits different substitution patterns affecting activity |

| 2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid | Benzoxazole derivative | Contains additional methyl group influencing solubility |

| 4-Aminoquinoline derivatives | Quinoline derivative | Known for antimalarial properties not present in benzoxazoles |

These compounds exhibit varying degrees of biological activity and applications based on their structural differences. Methyl 2-amino-1,3-benzoxazole-4-carboxylate is unique due to its specific combination of functional groups that enhance its pharmacological potential while maintaining a versatile synthetic pathway .

Traditional Synthetic Routes: Condensation Reactions and Cyclization Approaches

Traditional synthetic routes to methyl 2-amino-1,3-benzoxazole-4-carboxylate often rely on condensation reactions between o-aminophenol derivatives and carbonyl-containing reagents. A prominent method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent. In the presence of Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O), o-aminophenols undergo cyclization with NCTS in 1,4-dioxane under reflux conditions to form 2-aminobenzoxazole scaffolds [1]. For example, reacting methyl 2-aminophenol-4-carboxylate with NCTS in this system yields methyl 2-amino-1,3-benzoxazole-4-carboxylate after 24–30 hours, followed by neutralization with aqueous sodium bicarbonate and purification via column chromatography [1].

An alternative cyclization strategy employs the Smiles rearrangement, which enables the functionalization of benzoxazole-2-thiol precursors. Activation of the thiol group with chloroacetyl chloride facilitates nucleophilic displacement by amines, leading to ring closure and subsequent formation of 2-aminobenzoxazoles [1]. This method is particularly advantageous for introducing diverse N-substituents, as demonstrated by the synthesis of N-(4-bromobenzyl)benzo[d]oxazol-2-amine through the reaction of benzoxazole-2-thiol with 4-bromobenzylamine in toluene [1].

Table 1: Traditional Synthesis Conditions and Yields

| Starting Material | Reagent | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl 2-aminophenol-4-carboxylate | NCTS | BF₃·Et₂O / 1,4-dioxane | Reflux | 75–85 [1] |

| Benzoxazole-2-thiol | Chloroacetyl chloride | Et₃N / toluene | Reflux | 65–78 [1] |

Catalytic Synthesis: Transition Metal-Mediated Pathways

Transition metal catalysis has emerged as a powerful tool for streamlining benzoxazole synthesis. Copper iodide (CuI) in combination with Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), enables efficient annulation of β-diketones with 2-aminophenols [2]. For methyl 2-amino-1,3-benzoxazole-4-carboxylate, this approach involves reacting methyl 2-aminophenol-4-carboxylate with acetylacetone in the presence of CuI (10 mol%) and p-TsOH (20 mol%) at 80–100°C. The reaction proceeds via a dual activation mechanism, where the Brønsted acid protonates the β-diketone, and CuI facilitates C–O bond formation, leading to cyclization [2]. This method tolerates electron-donating and electron-withdrawing substituents on the aminophenol ring, achieving yields of 70–90% [2].

Table 2: Catalytic Synthesis Parameters

| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 2-aminophenol-4-carboxylate | CuI / p-TsOH | 100 | 6 | 88 [2] |

Green Chemistry Approaches: Solvent-Free Reactions and Microwave-Assisted Synthesis

While conventional methods often require high-boiling solvents like 1,4-dioxane or toluene, recent efforts have explored solvent-free and energy-efficient protocols. Microwave-assisted synthesis accelerates the cyclization step by enabling rapid heating and uniform energy distribution. For instance, mixing methyl 2-aminophenol-4-carboxylate with NCTS and a catalytic amount of BF₃·Et₂O under microwave irradiation (300 W, 120°C) reduces reaction time from 24 hours to 30 minutes, maintaining yields above 80% [1]. Solvent-free conditions have also been investigated using mechanochemical grinding, though yields remain moderate (50–60%) compared to traditional routes [1].

Multi-Component Reactions for Functionalization

Multi-component reactions (MCRs) offer a convergent strategy to introduce structural diversity. A notable example involves the one-pot reaction of benzoxazole-2-thiol, chloroacetyl chloride, and primary amines. In this process, chloroacetyl chloride activates the thiol group, enabling nucleophilic attack by the amine to form an intermediate that undergoes Smiles rearrangement and cyclization [1]. For example, combining benzoxazole-2-thiol, chloroacetyl chloride, and 4-bromobenzylamine in toluene with triethylamine (Et₃N) produces N-(4-bromobenzyl)benzo[d]oxazol-2-amine in 72% yield after purification [1].

Table 3: Multi-Component Reaction Scope

| Amine | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzylamine | N-(4-Bromobenzyl) derivative | 72 [1] |

| 4-Bromobutylamine HBr | Pyrrolidine-fused benzoxazole | 68 [1] |

Methyl 2-amino-1,3-benzoxazole-4-carboxylate demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacterial strains. The compound exhibits potent inhibitory effects through multiple mechanisms that target essential bacterial processes [1] [2].

Gram-Positive Bacterial Activity

The compound shows remarkable efficacy against gram-positive bacteria, with particular potency against Staphylococcus aureus and Streptococcus pyogenes. In comprehensive antimicrobial screening studies, benzoxazole derivatives containing the 2-amino-1,3-benzoxazole-4-carboxylate scaffold demonstrated minimum inhibitory concentration values ranging from 0.9 to 16.6 μg/ml against S. aureus [3]. The compound exhibits enhanced activity when combined with fluorine substitution, achieving 81% inhibition at 25 μg/ml concentrations [3].

Against Bacillus subtilis, the compound displays MIC values as low as 1.14 × 10⁻³ μM, indicating exceptional potency [1]. The structure-activity relationship studies reveal that the presence of the amino group at position 2 and the carboxylate ester functionality at position 4 are crucial for maintaining antimicrobial activity against gram-positive strains [1].

Gram-Negative Bacterial Activity

The compound demonstrates broad-spectrum activity against gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi [1] [2]. Against E. coli, the compound achieves MIC values of 1.40 × 10⁻³ μM, with enhanced activity observed when structural modifications include electron-withdrawing groups [1]. The compound shows particularly strong activity against E. coli at 25 μg/ml, achieving 90% inhibition [3].

For P. aeruginosa, the compound exhibits MIC values of 2.57 × 10⁻³ μM, while maintaining effectiveness against other gram-negative pathogens such as K. pneumoniae (MIC = 1.22 × 10⁻³ μM) and S. typhi (MIC = 2.40 × 10⁻³ μM) [1].

Mechanistic Insights

The antimicrobial activity is primarily attributed to the compound's ability to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication and transcription [2] [3]. Molecular docking studies reveal that the benzoxazole core binds to the active site of DNA gyrase, disrupting normal bacterial cellular processes. The compound's planar structure allows for optimal binding interactions with the enzyme's active site, while the amino group forms hydrogen bonds with key residues [3].

The compound also demonstrates the ability to disrupt bacterial cell wall synthesis through interference with peptidoglycan formation pathways. This dual mechanism of action contributes to its broad-spectrum antimicrobial efficacy [1].

Comparative Analysis

When compared to standard antimicrobial agents, methyl 2-amino-1,3-benzoxazole-4-carboxylate shows comparable or superior activity. Against multiple bacterial strains, the compound exhibits MIC values that are often lower than those of ofloxacin and fluconazole, established antimicrobial agents [1].

| Bacterial Strain | MIC (μg/ml) | Comparison to Standards |

|---|---|---|

| S. aureus | 0.9-16.6 | Comparable to cefixime |

| E. coli | 1.40 × 10⁻³ | Superior to ofloxacin |

| P. aeruginosa | 2.57 × 10⁻³ | Enhanced activity |

| B. subtilis | 1.14 × 10⁻³ | Exceptional potency |

Neuroprotective Effects: Inhibition of Neuroinflammatory Pathways

Methyl 2-amino-1,3-benzoxazole-4-carboxylate demonstrates significant neuroprotective properties through the inhibition of neuroinflammatory pathways and modulation of key neurotransmitter systems. The compound exhibits potential therapeutic applications for neurodegenerative diseases through multiple mechanisms of action [11] [12] [13].

Neuroinflammatory Pathway Inhibition

The compound effectively inhibits neuroinflammatory pathways, particularly targeting the nucleotide-binding domain leucine-rich repeat and pyrin domain-containing protein 3 inflammasome complex. Studies demonstrate that benzoxazole derivatives structurally related to methyl 2-amino-1,3-benzoxazole-4-carboxylate achieve significant inhibition of neuroinflammatory mediators, including tumor necrosis factor-α, nuclear factor-kappa B, and interleukin-18 [11].

The compound's neuroprotective effects are enhanced through its ability to scavenge free radicals and augment endogenous antioxidant systems. Treatment leads to increased levels of glutathione and glutathione S-transferase, key components of cellular antioxidant defense mechanisms [11]. Additionally, the compound reduces lipid peroxidation levels, protecting neuronal membranes from oxidative damage.

Adenosine Receptor Modulation

Methyl 2-amino-1,3-benzoxazole-4-carboxylate demonstrates significant activity as an adenosine A₂A receptor antagonist, with implications for neurodegenerative disease treatment. The compound achieves micromolar affinity toward the A₂A receptor, with lead compounds showing Ki values of 1-10 μM [13]. This adenosine receptor antagonism contributes to neuroprotective effects through multiple mechanisms.

The compound's A₂A receptor antagonism leads to improved spatial memory and decreased amyloid β burden in experimental models. The benzoxazole scaffold provides favorable pharmacokinetic properties, including excellent aqueous solubility of 184 μM and lack of cytotoxicity at concentrations up to 100 μM [13].

Acetylcholinesterase Inhibition

The compound exhibits potent acetylcholinesterase inhibitory activity, with significant implications for Alzheimer's disease treatment. Benzoxazole derivatives containing the 2-amino-1,3-benzoxazole-4-carboxylate scaffold demonstrate IC₅₀ values as low as 1.6 mM against acetylcholinesterase, while also showing activity against butyrylcholinesterase [14]. This dual cholinesterase inhibition contributes to cognitive enhancement and neuroprotection.

The compound's acetylcholinesterase inhibition is accompanied by favorable binding characteristics, with molecular dynamics simulations showing stable complex formation with the enzyme active site. The benzoxazole core provides optimal binding interactions, while the carboxylate group enhances selectivity and potency [14].

Progranulin Expression Enhancement

Recent studies demonstrate that benzoxazole derivatives can significantly enhance progranulin expression, a key protein involved in neurodegeneration. The compound achieves dose-dependent increases in progranulin protein levels in both cellular and animal models, with effects persisting for up to 24 hours after treatment [15]. This progranulin enhancement contributes to neuroprotective effects through multiple mechanisms, including lysosomal function improvement and neuroinflammation reduction.

AMPA Receptor Modulation

The compound demonstrates significant activity as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor modulator, with implications for Parkinson's disease treatment. The compound inhibits AMPA receptor subunits with IC₅₀ values ranging from 3.03 to 3.20 μM, significantly impacting desensitization and deactivation rates [16]. This AMPA receptor modulation contributes to neuroprotective effects through improved neurotransmission and reduced excitotoxicity.

Sphingosine-1-Phosphate Pathway Modulation

Methyl 2-amino-1,3-benzoxazole-4-carboxylate derivatives demonstrate potent inhibition of sphingosine-1-phosphate transporter Spns2, achieving IC₅₀ values as low as 94 nM [12]. This pathway modulation contributes to neuroprotective effects through multiple mechanisms, including reduced neuroinflammation and improved blood-brain barrier function.

The compound's Spns2 inhibition leads to dose-dependent decreases in circulating lymphocytes, indicating successful target engagement. The compound maintains favorable pharmacokinetic properties, including brain penetration and extended half-life, supporting its potential as a neuroprotective agent [12].

Mechanistic Insights

The neuroprotective effects of methyl 2-amino-1,3-benzoxazole-4-carboxylate are mediated through multiple interconnected pathways. The compound modulates key signaling cascades involved in neuroinflammation, including the nuclear factor-kappa B pathway and mitogen-activated protein kinase signaling. These effects are accompanied by enhanced expression of neuroprotective factors and reduced production of pro-inflammatory mediators.

The compound's blood-brain barrier penetration properties are favorable, with topological polar surface area values supporting central nervous system activity. The benzoxazole scaffold provides optimal balance between lipophilicity and hydrophilicity, enabling effective brain penetration while maintaining metabolic stability [15].

| Neuroprotective Target | IC₅₀/Ki Value | Mechanism of Action |

|---|---|---|

| NLRP3 inflammasome | Submicromolar | Pathway inhibition |

| A₂A receptor | 1-10 μM | Receptor antagonism |

| Acetylcholinesterase | 1.6 mM | Enzyme inhibition |

| AMPA receptor | 3.03-3.20 μM | Receptor modulation |

| Spns2 transporter | 94 nM | Transport inhibition |

Enzyme Inhibition: Kinetic and Structural Studies with Molecular Targets

Methyl 2-amino-1,3-benzoxazole-4-carboxylate demonstrates significant enzyme inhibitory activity against multiple molecular targets, with detailed kinetic and structural studies revealing the mechanisms underlying its biological effects. The compound exhibits diverse inhibitory profiles against enzymes involved in various physiological processes [17] [18] [19].

Aldehyde Oxidase Inhibition

The compound exhibits mixed inhibition kinetics against rabbit liver aldehyde oxidase, with Ki/KI ratios greater than 1.0, indicating preferential binding to the free enzyme compared to the enzyme-substrate complex [17]. This inhibition pattern is characteristic of π-excessive heterocycles, with the benzoxazole core providing optimal binding interactions with the enzyme active site.

The compound's aldehyde oxidase inhibition is enhanced by the presence of the carbocyclic ring fused to the oxazole moiety, which allows for binding to the enzyme as both substrate and inhibitor. The 2-amino substitution pattern contributes to the mixed inhibition kinetics, distinguishing it from π-deficient heterocycles that exhibit different binding patterns [17].

Metallo-β-Lactamase Inhibition

Methyl 2-amino-1,3-benzoxazole-4-carboxylate demonstrates potent inhibitory activity against NDM-1 metallo-β-lactamase, achieving IC₅₀ values as low as 0.38 μM [18]. The compound functions through ternary complex formation with the enzyme-bound zinc ions, rather than through zinc removal mechanisms.

Spectroscopic studies reveal that the compound forms stable complexes with NDM-1, with binding modes characterized by coordination to the catalytic zinc ions through the benzoxazole nitrogen and carboxylate oxygen atoms. The compound successfully restores meropenem susceptibility in NDM-1-expressing Escherichia coli strains, with minimum inhibitory concentration values reduced from greater than 64 μg/ml to less than 0.5 μg/ml [18].

Choline Trimethylamine-Lyase Inhibition

The compound exhibits non-competitive inhibition of choline trimethylamine-lyase, achieving IC₅₀ values of 2.4 ± 0.3 μM [19]. This enzyme inhibition has significant implications for gut microbiota metabolism and cardiovascular health, as it reduces the production of trimethylamine from choline.

Kinetic analysis reveals that the compound binds to an allosteric site on the enzyme, distinct from the choline binding site. This non-competitive inhibition pattern allows for effective enzyme inhibition even in the presence of high choline concentrations, making it a promising therapeutic approach for reducing trimethylamine production [19].

Glutamate Racemase Inhibition

Methyl 2-amino-1,3-benzoxazole-4-carboxylate derivatives demonstrate potent inhibition of Mycobacterium tuberculosis glutamate racemase, achieving IC₅₀ values as low as 1.1 μM [20]. The compound exhibits non-competitive inhibition kinetics, binding to a site distinct from the glutamate binding pocket.

Thermal shift assays confirm binding affinity, with the compound demonstrating significant thermal stabilization of the enzyme upon binding. The compound shows excellent selectivity for the mycobacterial enzyme over human enzymes, supporting its potential as an anti-tuberculosis agent [20].

Elastase Inhibition

The compound demonstrates activity as an elastase inhibitor, with the peptidyl α-ketobenzoxazole derivatives forming covalent complexes with the enzyme active site [21]. X-ray crystallographic studies reveal the formation of a hemiketal intermediate between the ketone carbonyl and the serine-195 hydroxyl group of elastase.

The inhibition kinetics follow a two-step mechanism, with initial rapid binding followed by slower covalent bond formation. The compound achieves sub-micromolar inhibition constants, with selectivity for elastase over other serine proteases [21].

Structural Determinants of Inhibition

Molecular docking studies reveal that the benzoxazole core provides optimal binding interactions with enzyme active sites through multiple mechanisms. The nitrogen atom in the oxazole ring serves as a hydrogen bond acceptor, while the amino group at position 2 can act as both donor and acceptor. The carboxylate ester at position 4 provides additional binding interactions and influences the compound's orientation within enzyme active sites [18].

The planar structure of the benzoxazole ring system allows for π-π stacking interactions with aromatic residues in enzyme active sites, contributing to binding affinity and selectivity. The compound's flexibility around the carboxylate ester linkage enables conformational adaptation to different enzyme binding pockets [18].

Kinetic Parameters and Binding Mechanisms

Detailed kinetic analyses reveal that methyl 2-amino-1,3-benzoxazole-4-carboxylate exhibits various inhibition mechanisms depending on the target enzyme. The compound demonstrates competitive inhibition against some targets while showing non-competitive or mixed inhibition patterns against others, reflecting the diversity of its binding modes [17] [18] [19].

The compound's binding affinity is influenced by both electronic and steric factors, with electron-withdrawing groups enhancing binding to some targets while electron-donating groups improve selectivity for others. The carboxylate ester functionality is crucial for maintaining activity across multiple enzyme targets [18].

Selectivity and Specificity

The compound demonstrates remarkable selectivity for specific enzyme targets, with selectivity indices often exceeding 100-fold between target and off-target enzymes. This selectivity is achieved through complementary binding interactions between the compound's functional groups and specific residues in the enzyme active sites [18] [20].

The compound's selectivity profile is particularly favorable for antimicrobial applications, where it shows potent activity against pathogenic enzymes while exhibiting minimal activity against human counterparts. This selectivity pattern supports its potential development as a therapeutic agent [18] [20].

| Enzyme Target | IC₅₀ Value | Inhibition Type | Selectivity Index |

|---|---|---|---|

| NDM-1 β-lactamase | 0.38 μM | Mixed/ternary | >100 |

| Choline TMA-lyase | 2.4 μM | Non-competitive | >50 |

| Glutamate racemase | 1.1 μM | Non-competitive | >200 |

| Aldehyde oxidase | Variable | Mixed | >10 |

| Elastase | <1 μM | Covalent | >25 |